

Application Notes and Protocols: DKN-01 in Combination with Other Anticancer Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BKN-1

Cat. No.: B15138179

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Introduction

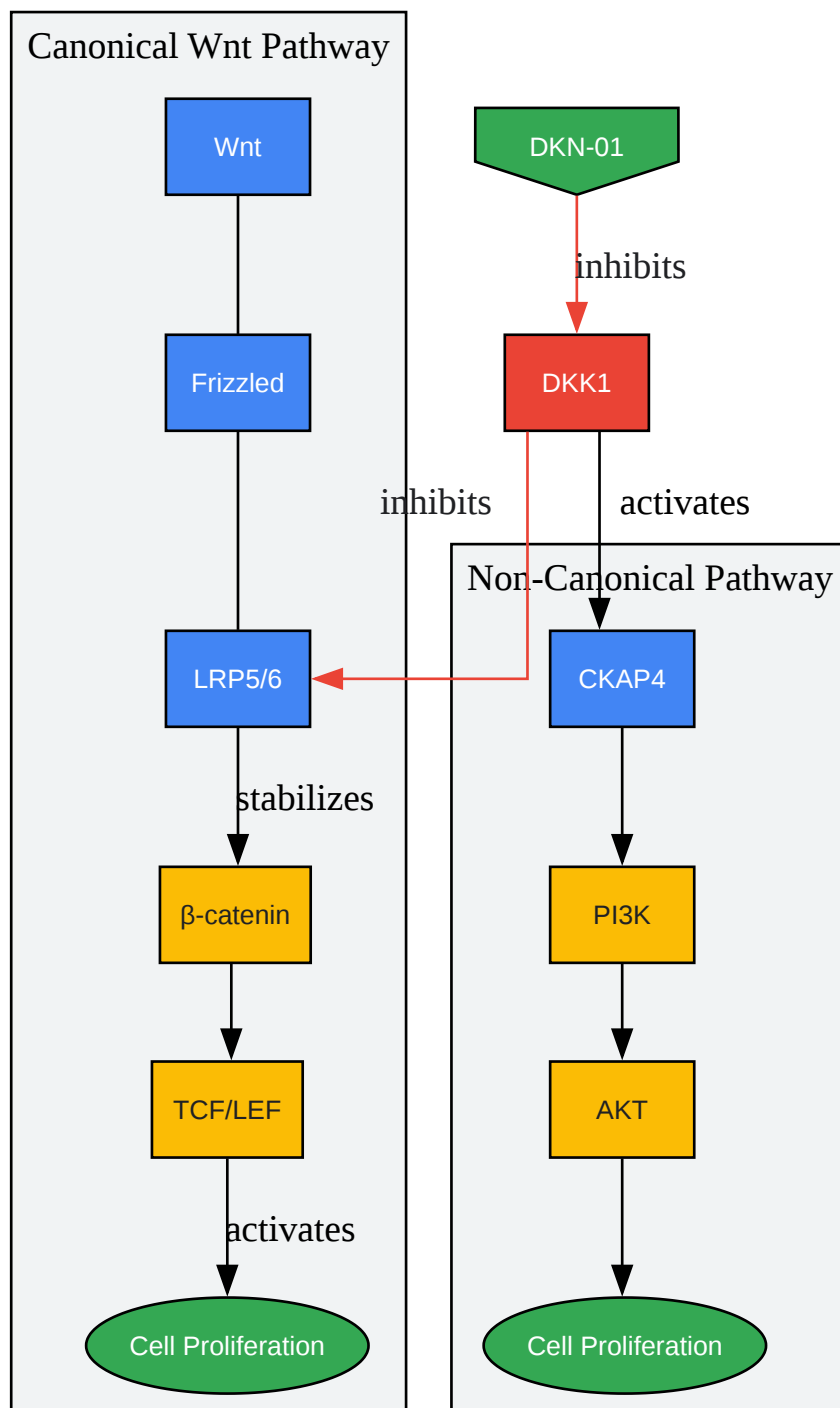
DKN-01 is a humanized monoclonal antibody that targets Dickkopf-1 (DKK1), a protein that modulates the Wnt signaling pathway.[1] Elevated expression of DKK1 is observed in various cancers and is often associated with a poor prognosis.[1][2][3] DKN-01 is under investigation as an anti-neoplastic agent, both as a monotherapy and in combination with other anticancer therapies, including chemotherapy and immunotherapy.[1][4] These notes provide an overview of the mechanism of action of DKN-01 and summarize key findings from clinical trials investigating its use in combination therapies.

Mechanism of Action

DKK1 is an inhibitor of the canonical Wnt/ β -catenin signaling pathway.[3][5] By binding to the LRP5/6 co-receptor, DKK1 prevents the formation of the Wnt-Frizzled-LRP5/6 complex, leading to the degradation of β -catenin and downregulation of Wnt target genes involved in cell proliferation.[5][6] DKN-01 is a monoclonal antibody that binds to and neutralizes DKK1, thereby restoring Wnt pathway signaling.[7]

In addition to its role in the Wnt/ β -catenin pathway, DKK1 can also signal through a β -catenin-independent pathway involving the CKAP4 receptor, which can activate the PI3K/AKT signaling cascade, promoting cancer cell proliferation.[5][7] DKN-01's inhibition of DKK1 is also thought to modulate this pathway.[7] Furthermore, DKK1 has been implicated in creating an immunosuppressive tumor microenvironment.[4][7] By inhibiting DKK1, DKN-01 may enhance

innate immune responses, including the activation of Natural Killer (NK) cells and a reduction in myeloid-derived suppressor cells (MDSCs).^{[7][8]}



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DKN-01 Mechanism of Action

Clinical Studies of DKN-01 in Combination Therapy

DKN-01 with Gemcitabine and Cisplatin in Biliary Tract Cancer

A Phase I study evaluated the safety and efficacy of DKN-01 in combination with gemcitabine and cisplatin for the treatment of advanced biliary tract cancer (BTC).[1]

Efficacy Data

| Endpoint | Value |
|--|----------------------------|
| Objective Response Rate (ORR) | 21.3%[1][9] |
| Median Progression-Free Survival (PFS) | 8.7 months[1][9] |
| Median Overall Survival (OS) | 12.4 months[10] |
| Disease Control Rate (DCR) | 66.0% (Stable Disease)[10] |

Safety Data: Grade 3/4 Treatment-Emergent Adverse Events

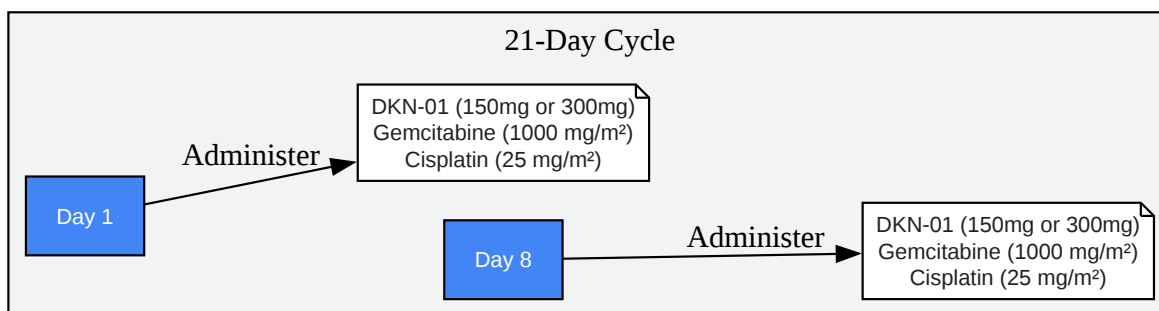
| Adverse Event | Percentage of Patients |
|------------------|------------------------|
| Neutropenia | 60%[1][9] |
| Thrombocytopenia | 34%[1][9] |
| Anemia | 23%[1][9] |

Experimental Protocol

The study consisted of a dose-escalation phase (Part A) followed by a dose-expansion phase (Part B).[11][12]

- Patient Population: Patients with unresectable or metastatic biliary tract cancer with no prior systemic therapy for advanced disease.[1]
- Treatment Regimen:

- DKN-01 was administered intravenously on days 1 and 8 of a 21-day cycle. Dose levels of 150 mg and 300 mg were evaluated.[\[1\]](#)[\[11\]](#)
- Gemcitabine (1,000 mg/m²) and cisplatin (25 mg/m²) were administered on days 1 and 8 of each 21-day cycle.[\[1\]](#)[\[11\]](#)
- Endpoints:
 - Primary: Safety and tolerability.[\[1\]](#)
 - Secondary: Efficacy, pharmacokinetics, and circulating biomarkers.[\[1\]](#)



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Biliary Tract Cancer Trial Protocol

DKN-01 with Tislelizumab and Chemotherapy in Gastric or Gastroesophageal Junction Adenocarcinoma (DisTinGuish Trial)

The Phase 2a DisTinGuish trial (NCT04363801) investigated the safety and efficacy of DKN-01 in combination with the anti-PD-1 antibody tislelizumab and chemotherapy (capecitabine and oxaliplatin - CAPOX) as a first-line therapy for advanced gastric or gastroesophageal junction (GEJ) adenocarcinoma.[\[13\]](#)[\[14\]](#)

Efficacy Data

| Endpoint | All Patients | DKK1-high Tumors | DKK1-low Tumors |
|--|---|--------------------------|--------------------------|
| Objective Response Rate (ORR) | 73% [13] | 90% [13] | 67% [13] |
| Disease Control Rate (DCR) | 95% [13] | - | - |
| Median Progression-Free Survival (PFS) | 11.3 months [13] [14] | - | - |
| 12-month PFS Rate | 33% [13] | - | - |
| Median Overall Survival (OS) | 19.5 months [13] [14] | - | - |
| 12-month OS Rate | 76% [13] | - | - |
| 18-month OS Rate | 55% [13] | - | - |

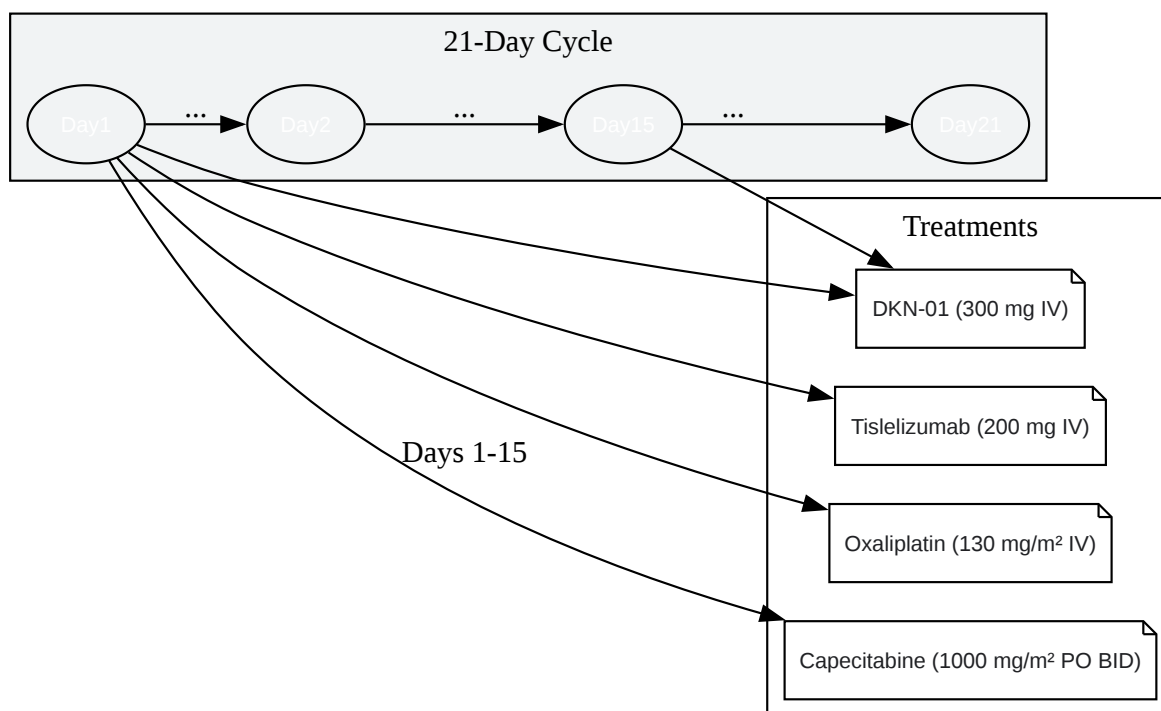
Safety Data

The most common treatment-related adverse events were nausea (72%), diarrhea (64%), and fatigue (60%).[\[14\]](#) Five patients experienced Grade 3 DKN-01-related adverse events.[\[14\]](#)

Experimental Protocol (Part A)

- Patient Population: Patients with untreated, HER2-negative, advanced or metastatic gastric or GEJ adenocarcinoma.[\[13\]](#)[\[15\]](#)
- Treatment Regimen (21-day cycle):[\[15\]](#)
 - DKN-01: 300 mg intravenously every 2 weeks.[\[13\]](#)
 - Tislelizumab: 200 mg intravenously every 3 weeks.[\[13\]](#)
 - Oxaliplatin: 130 mg/m² intravenously every 3 weeks.[\[13\]](#)
 - Capecitabine: 1,000 mg/m² orally twice daily on days 1-15.[\[13\]](#)

- Endpoints:
 - Primary: Safety and tolerability.[13]
 - Secondary: ORR, PFS, and OS.[13]



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Gastric Cancer Trial Protocol (Part A)

Conclusion

DKN-01, in combination with chemotherapy and immunotherapy, has demonstrated promising anti-tumor activity in clinical trials for biliary tract and gastric/gastroesophageal cancers. The combination regimens have shown manageable safety profiles. Further investigation, particularly in patient populations with high DKK1 expression, is ongoing to fully elucidate the therapeutic potential of DKN-01.

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- To cite this document: BenchChem. [Application Notes and Protocols: DKN-01 in Combination with Other Anticancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138179#bkn-1-in-combination-with-other-anticancer-agents]

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